3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole 3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC9782135
InChI: InChI=1S/C11H12BrN3S/c1-8-13-14-11(15(8)2)16-7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3
SMILES: CC1=NN=C(N1C)SCC2=CC=C(C=C2)Br
Molecular Formula: C11H12BrN3S
Molecular Weight: 298.20 g/mol

3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC9782135

Molecular Formula: C11H12BrN3S

Molecular Weight: 298.20 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole -

Specification

Molecular Formula C11H12BrN3S
Molecular Weight 298.20 g/mol
IUPAC Name 3-[(4-bromophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole
Standard InChI InChI=1S/C11H12BrN3S/c1-8-13-14-11(15(8)2)16-7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3
Standard InChI Key NOLVWLGVMIVWMG-UHFFFAOYSA-N
SMILES CC1=NN=C(N1C)SCC2=CC=C(C=C2)Br
Canonical SMILES CC1=NN=C(N1C)SCC2=CC=C(C=C2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The 1,2,4-triazole core consists of a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. In 3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole, the following substituents are present:

  • Methyl groups at positions 4 and 5, which enhance steric bulk and influence electronic distribution.

  • A 4-bromobenzyl sulfanyl group at position 3, introducing aromaticity, halogenation (bromine), and a thioether linkage.

The bromine atom on the benzyl group contributes to electrophilic reactivity, while the sulfanyl (-S-) bridge may facilitate hydrogen bonding or redox interactions .

Spectroscopic Characterization

While spectral data for this specific compound are unavailable, analogous triazoles are typically characterized using:

  • NMR Spectroscopy:

    • ¹H NMR: Methyl groups resonate near δ 2.0–3.0 ppm, while aromatic protons from the 4-bromobenzyl moiety appear as a doublet (δ 7.3–7.6 ppm) due to coupling with the bromine atom .

    • ¹³C NMR: The triazole carbons are observed between δ 140–160 ppm, with the brominated aromatic carbons near δ 120–135 ppm .

  • IR Spectroscopy:

    • Stretching vibrations for C-Br (500–600 cm⁻¹) and C-S (600–700 cm⁻¹) bonds are expected .

Synthetic Strategies

Precursor Selection

Synthesis likely begins with a 1,2,4-triazole precursor, such as 4,5-dimethyl-4H-1,2,4-triazole-3-thiol, which can undergo alkylation with 4-bromobenzyl bromide. This approach mirrors methods used for analogous thioether-linked triazoles .

Stepwise Synthesis

  • Formation of the Triazole Core:
    Cyclization of thiosemicarbazides in alkaline or acidic media generates 1,2,4-triazole-3-thiones . For example, 4,5-dimethyl-4H-1,2,4-triazole-3-thiol could be synthesized via cyclization of a substituted thiosemicarbazide derivative .

  • Alkylation with 4-Bromobenzyl Bromide:
    The thiol group undergoes nucleophilic substitution with 4-bromobenzyl bromide in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents like dimethylformamide (DMF).

    Triazole-3-thiol+4-Bromobenzyl bromideCs2CO3,DMFTarget Compound\text{Triazole-3-thiol} + \text{4-Bromobenzyl bromide} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMF}} \text{Target Compound}
  • Purification:
    Recrystallization from ethanol or chromatography yields the pure product.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • LogP: Predicted to be moderate (2.5–3.5) due to the hydrophobic benzyl and methyl groups, suggesting good membrane permeability.

  • Aqueous Solubility: Limited solubility in water, necessitating formulation with co-solvents or prodrug strategies.

Metabolic Stability

The sulfanyl group may undergo oxidation to sulfoxides or sulfones, while the triazole ring is generally metabolically stable .

Comparative Analysis with Analogous Compounds

CompoundMIC (μg/mL)Target PathogensKey Structural Features
4,5-Diphenyl-4H-1,2,4-triazole 15.63–250B. subtilis, S. aureusPhenyl groups, thione moiety
3-(4-Bromobenzyl)-5-thienyl 0.5–1.0E. coli, C. albicansBromobenzyl, thiophene
Target Compound (Inferred)N/AHypothetical broad spectrumBromobenzyl sulfanyl, dimethyl

Future Directions

  • Synthesis and Characterization: Priority should be given to synthesizing the compound and confirming its structure via X-ray crystallography .

  • Biological Screening: Evaluate antimicrobial, anticancer, and antiviral activities in vitro.

  • Derivatization: Explore modifications at the sulfanyl or benzyl positions to optimize potency and pharmacokinetics .

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